Propyl 4-formyl-1H-pyrrole-2-carboxylate
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Overview
Description
Propyl 4-formyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of a propyl ester group at the 2-position, a formyl group at the 4-position, and a carboxylate group at the 1-position of the pyrrole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-formyl-1H-pyrrole-2-carboxylate can be achieved through several methods. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and provides good yields.
Another method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride in water . This method allows the synthesis of N-substituted pyrroles under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The use of catalytic systems and environmentally friendly solvents is preferred to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-formyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Propyl 4-carboxy-1H-pyrrole-2-carboxylate.
Reduction: Propyl 4-hydroxymethyl-1H-pyrrole-2-carboxylate.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
Propyl 4-formyl-1H-pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propyl 4-formyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can undergo electrophilic substitution reactions. These interactions can disrupt cellular processes and lead to various biological effects .
Comparison with Similar Compounds
Propyl 4-formyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Pyrrole-2-carboxaldehyde: Lacks the propyl ester group and has different reactivity and biological properties.
Ethyl 4-formyl-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester group instead of a propyl ester group, leading to differences in solubility and reactivity.
Pyrrolidine: A saturated analog of pyrrole with different chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C9H11NO3 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
propyl 4-formyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-2-3-13-9(12)8-4-7(6-11)5-10-8/h4-6,10H,2-3H2,1H3 |
InChI Key |
SFGCMQLRCJYMDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC(=CN1)C=O |
Origin of Product |
United States |
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